molecular formula C14H17N B11754721 (R)-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine

(R)-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine

Cat. No.: B11754721
M. Wt: 199.29 g/mol
InChI Key: WPUUEARORQAEAU-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the enantioselective reduction of 1-(1-naphthyl)ethanone using a chiral catalyst .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes under controlled conditions to ensure high enantiomeric purity. The use of chiral ligands and catalysts is crucial in achieving the desired optical activity .

Chemical Reactions Analysis

Types of Reactions

®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of ®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. As a chiral amine, it can form hydrogen bonds and other non-covalent interactions with substrates, facilitating enantioselective reactions. The compound’s chiral nature allows it to induce asymmetry in reactions, making it valuable in the synthesis of enantiomerically pure compounds .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-1-(1-Naphthyl)ethylamine
  • ®-(+)-α-Methylbenzylamine
  • (S)-(-)-α-Methylbenzylamine
  • 2-(2-Naphthyl)ethylamine hydrochloride
  • 1-Naphthylmethylamine

Uniqueness

®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine is unique due to its high enantiomeric purity and its ability to act as a chiral auxiliary in a wide range of asymmetric syntheses. Its specific optical activity and ability to form stable chiral intermediates make it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

(1R)-N-ethyl-1-naphthalen-1-ylethanamine

InChI

InChI=1S/C14H17N/c1-3-15-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11,15H,3H2,1-2H3/t11-/m1/s1

InChI Key

WPUUEARORQAEAU-LLVKDONJSA-N

Isomeric SMILES

CCN[C@H](C)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCNC(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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